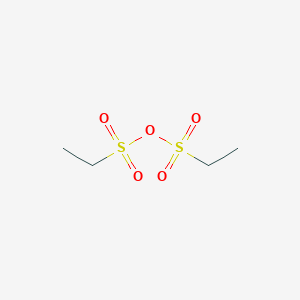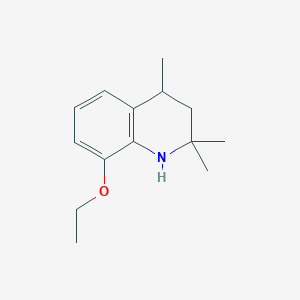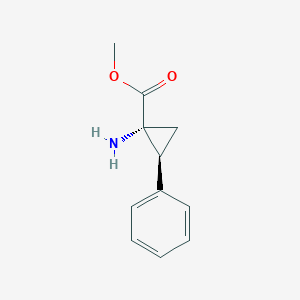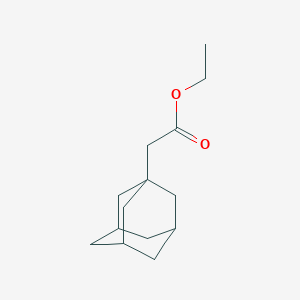
エタンスルホン酸無水物
概要
説明
Ethanesulfonic anhydride is an organic compound that belongs to the class of sulfonic acid anhydrides. It is a derivative of ethanesulfonic acid and is characterized by the presence of two sulfonic acid groups connected by an oxygen atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
科学的研究の応用
Ethanesulfonic anhydride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonate groups into molecules.
Biology: Utilized in the modification of biomolecules to study their functions and interactions.
Medicine: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Used in the production of specialty chemicals and materials.
作用機序
Target of Action
Ethanesulfonic anhydride primarily targets Platelet basic protein in humans and Phosphonoacetaldehyde hydrolase in Bacillus cereus . These targets play crucial roles in various biological processes.
Mode of Action
It’s known that sulfonic anhydrides like methanesulfonic anhydride can readily undergo nucleophilic substitution reactions . This characteristic makes them invaluable in forming esters and amides, key processes in organic synthesis .
Biochemical Pathways
It’s known that sulfonic anhydrides can be involved in the synthesis of thioesters . Thioesters are important class of acyl donors and are protagonists in the biosynthesis of many natural polyketide antibiotics .
Result of Action
It’s known that sulfonic anhydrides like methanesulfonic anhydride can be used to generate mesylates (methanesulfonyl esters) . Mesylates serve as crucial intermediates in various organic transformations .
Action Environment
The action, efficacy, and stability of Ethanesulfonic anhydride can be influenced by environmental factors. For instance, Methanesulfonic anhydride’s reactivity stems from the mesyl group (CH₃SO₂), which readily undergoes nucleophilic substitution reactions . Its violent reactivity with water necessitates cautious handling .
生化学分析
Biochemical Properties
Ethanesulfonic anhydride is known to participate in a variety of biochemical reactions. It is often used to generate mesylates (methanesulfonyl esters), which are important intermediates in many biochemical pathways . The nature of these interactions involves nucleophilic substitution reactions, where the compound interacts with enzymes, proteins, and other biomolecules .
Molecular Mechanism
At the molecular level, Ethanesulfonic anhydride exerts its effects through its interactions with biomolecules. It can perform mesylation of alcohols to form sulfonates . This process involves binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethanesulfonic anhydride can change over time. It is known for its high chemical stability against redox reactions and hydrolysis, as well as high thermal stability
Metabolic Pathways
Ethanesulfonic anhydride is involved in the formation of mesylates, which are key intermediates in various metabolic pathways
準備方法
Synthetic Routes and Reaction Conditions: Ethanesulfonic anhydride can be synthesized through the dehydration of ethanesulfonic acid. This process typically involves the use of dehydrating agents such as phosphorus pentoxide. The reaction can be represented as follows:
2CH3CH2SO3H→CH3CH2SO2OSO2CH3CH2+H2O
Industrial Production Methods: In industrial settings, the production of ethanesulfonic anhydride may involve continuous processes where ethanesulfonic acid is fed into a reactor containing a dehydrating agent. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: Ethanesulfonic anhydride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with alcohols to form sulfonate esters.
Addition Reactions: It can add to nucleophiles such as amines to form sulfonamides.
Hydrolysis: In the presence of water, it hydrolyzes back to ethanesulfonic acid.
Common Reagents and Conditions:
Alcohols: React with ethanesulfonic anhydride in the presence of a base such as pyridine to form sulfonate esters.
Amines: React with ethanesulfonic anhydride to form sulfonamides.
Water: Hydrolyzes ethanesulfonic anhydride to ethanesulfonic acid.
Major Products:
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonamides: Formed from the reaction with amines.
Ethanesulfonic Acid: Formed from hydrolysis.
類似化合物との比較
Methanesulfonic Anhydride: Similar in structure but with a methyl group instead of an ethyl group.
Benzenesulfonic Anhydride: Contains a benzene ring instead of an alkyl group.
Uniqueness: Ethanesulfonic anhydride is unique due to its specific reactivity and the presence of an ethyl group, which can influence the steric and electronic properties of the compound. This makes it suitable for specific applications where other sulfonic anhydrides may not be as effective.
特性
IUPAC Name |
ethylsulfonyl ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O5S2/c1-3-10(5,6)9-11(7,8)4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJXQRNXZKSOGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)OS(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553782 | |
| Record name | ethylsulfonyl ethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13223-06-8 | |
| Record name | ethylsulfonyl ethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine](/img/structure/B176956.png)




![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B176968.png)
![(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176969.png)







